![molecular formula C18H19FN4O5 B2441958 6-fluoro-3-(1-(2-(2-oxooxazolidin-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034348-59-7](/img/structure/B2441958.png)
6-fluoro-3-(1-(2-(2-oxooxazolidin-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
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Description
The compound “6-fluoro-3-(1-(2-(2-oxooxazolidin-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione” has a molecular formula of C18H19FN4O5 . It is listed under the CAS No. 2034348-59-7.
Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms, 19 hydrogen atoms, 1 fluorine atom, 4 nitrogen atoms, and 5 oxygen atoms . The average mass is 390.366 Da and the monoisotopic mass is 390.133942 Da .Scientific Research Applications
Enantiomeric Separation
Research has demonstrated the ability to separate enantiomers of drugs with structures similar to the given compound using liquid chromatography on tolylcellulose, indicating potential for precise pharmacological studies and drug development processes (Overbeke et al., 1997).
Antimicrobial Applications
Studies have identified derivatives of quinazoline-diones as potential antimicrobial agents, demonstrating lowered antimicrobial MIC in gyrase resistance mutants, suggesting a pathway for developing antibiotics capable of overcoming certain resistance mechanisms (German et al., 2008).
Anticancer Activity
Synthesis and evaluation of N-substituted indole derivatives, including thiazolidine-2,4-dione structures, have shown significant anticancer activity, highlighting the compound's potential in cancer treatment research (Kumar & Sharma, 2022).
Inhibition of Bacterial Gyrase
Quinazolinediones, sharing a similar core structure with the given compound, have been explored for their activity against bacterial gyrase, particularly in mycobacteria, indicating their potential as novel antibacterial agents (Malik et al., 2011).
Antimalarial Potential
The synthesis of quinazolin-2,4-dione hybrid molecules has been undertaken with the aim of finding potent inhibitors against malaria, demonstrating the compound's potential application in antimalarial drug development (Abdelmonsef et al., 2020).
Synthesis and Activity Studies
Research into the synthesis of novel quinazolin-2,4-dione derivatives has explored their potential as antimicrobial agents, contributing to the development of new therapeutic options (Desai et al., 2013).
properties
IUPAC Name |
6-fluoro-3-[1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O5/c19-11-1-2-14-13(9-11)16(25)23(17(26)20-14)12-3-5-21(6-4-12)15(24)10-22-7-8-28-18(22)27/h1-2,9,12H,3-8,10H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPYPKSCCFWJAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)CN4CCOC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-(1-(2-(2-oxooxazolidin-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione |
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